
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Bromo-2-oxo-1-propilindolin-3-ilideno)-3-(2-etilhexil)-2-tioxo-tiazolidin-4-ona es un compuesto orgánico sintético que pertenece a la clase de las tiazolidinonas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(5-Bromo-2-oxo-1-propilindolin-3-ilideno)-3-(2-etilhexil)-2-tioxo-tiazolidin-4-ona normalmente implica reacciones orgánicas de varios pasos. Los materiales de partida a menudo incluyen derivados de indol, agentes bromantes y precursores de tiazolidinona. Las condiciones de reacción pueden incluir:
Bromación: Utilizando bromo o N-bromosuccinimida (NBS) para introducir el grupo bromo.
Condensación: Combinando el indol bromado con tiazolidinona en condiciones ácidas o básicas.
Purificación: Técnicas como la recristalización o la cromatografía para aislar el producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir:
Reactores discontinuos o de flujo continuo: Para controlar los parámetros de reacción y mejorar la eficiencia.
Sistemas de purificación automatizados: Para una calidad de producto consistente.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(5-Bromo-2-oxo-1-propilindolin-3-ilideno)-3-(2-etilhexil)-2-tioxo-tiazolidin-4-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Reacciones de sustitución nucleófila o electrófila para modificar grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes suaves a fuertes bajo temperatura y pH controlados.
Reducción: Agentes reductores en disolventes como etanol o tetrahidrofurano (THF).
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo en presencia de catalizadores.
Productos Principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo:
Oxidación: Puede producir derivados oxidados con grupos funcionales adicionales.
Reducción: Puede producir formas reducidas con propiedades electrónicas alteradas.
Sustitución: Puede resultar en derivados sustituidos con nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
Química
Catálisis: Como ligando o catalizador en reacciones orgánicas.
Ciencia de los Materiales: En el desarrollo de nuevos materiales con propiedades únicas.
Biología
Descubrimiento de Fármacos: Posible compuesto principal para el desarrollo de nuevos fármacos.
Sondas Biológicas: Utilizadas en el estudio de vías y mecanismos biológicos.
Medicina
Agentes Terapéuticos: Investigados por sus posibles efectos terapéuticos en diversas enfermedades.
Herramientas de Diagnóstico: Utilizadas en ensayos de diagnóstico y técnicas de imagen.
Industria
Fabricación Química: Como intermedio en la síntesis de otras sustancias químicas.
Agricultura: Posible uso en agroquímicos para el control de plagas.
Mecanismo De Acción
El mecanismo de acción de 5-(5-Bromo-2-oxo-1-propilindolin-3-ilideno)-3-(2-etilhexil)-2-tioxo-tiazolidin-4-ona implica su interacción con dianas moleculares y vías específicas. Estos pueden incluir:
Inhibición Enzimática: Unión e inhibición de la actividad de enzimas específicas.
Modulación del Receptor: Interactuando con receptores celulares para modular las vías de señalización.
Expresión Génica: Afecta la expresión de genes implicados en diversos procesos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
Tiazolidindionas: Conocidas por sus propiedades antidiabéticas.
Derivados de Indol: Ampliamente estudiados por sus diversas actividades biológicas.
Singularidad
5-(5-Bromo-2-oxo-1-propilindolin-3-ilideno)-3-(2-etilhexil)-2-tioxo-tiazolidin-4-ona es único debido a sus características estructurales específicas, como el grupo bromo y la combinación de indol y tiazolidinona. Estas características pueden conferir propiedades biológicas y químicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
617697-00-4 |
|---|---|
Fórmula molecular |
C22H27BrN2O2S2 |
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27BrN2O2S2/c1-4-7-8-14(6-3)13-25-21(27)19(29-22(25)28)18-16-12-15(23)9-10-17(16)24(11-5-2)20(18)26/h9-10,12,14H,4-8,11,13H2,1-3H3/b19-18- |
Clave InChI |
OKQNQTXSEGHPLJ-HNENSFHCSA-N |
SMILES isomérico |
CCCCC(CC)CN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCC)/SC1=S |
SMILES canónico |
CCCCC(CC)CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


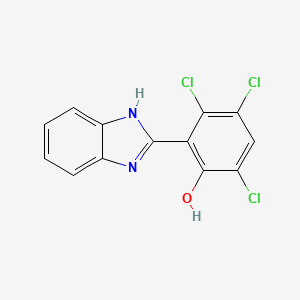
![2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12006494.png)
![4-[(E)-(2-isobutyrylhydrazono)methyl]phenyl benzenesulfonate](/img/structure/B12006495.png)
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006500.png)

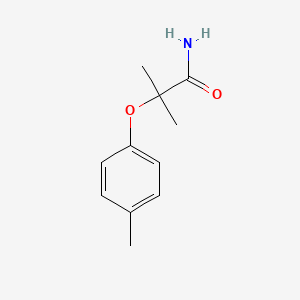
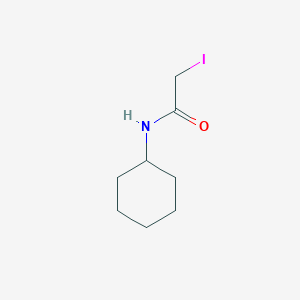

![(4Z)-4-[(4-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B12006528.png)
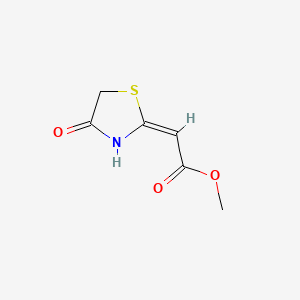
![2-[3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12006551.png)
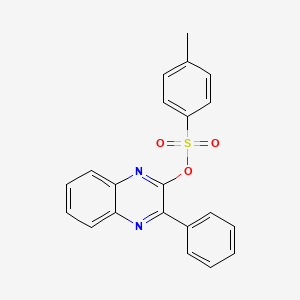
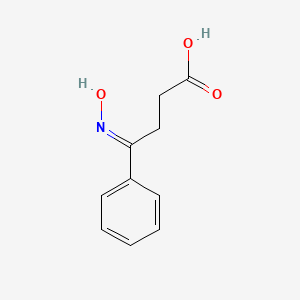
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B12006570.png)
